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Executive Summary

Pociredir (FTX-6058) is an investigational, orally bioavailable small molecule designed to
increase the expression of fetal hemoglobin (HbF) for the treatment of sickle cell disease (SCD)
and other hemoglobinopathies. Developed by Fulcrum Therapeutics, Pociredir acts as a
potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core
component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting PRC2 activity,
Pociredir modulates the expression of key genes involved in globin switching, leading to a
robust induction of HbF. This guide provides a comprehensive overview of the preclinical data
that form the basis of Pociredir's clinical development, detailing its mechanism of action,
efficacy in cellular and animal models, and the experimental protocols utilized in these
foundational studies.

Mechanism of Action: EED Inhibition and PRC2
Modulation

Pociredir's therapeutic rationale is centered on the re-induction of fetal hemoglobin, a well-
established disease-modifying strategy in sickle cell disease. Individuals with SCD who also
have hereditary persistence of fetal hemoglobin (HPFH), characterized by HbF levels of 25-
30%, are often asymptomatic.[1] Pociredir achieves this by targeting the PRC2 complex, a key
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epigenetic regulator that silences gene expression through the trimethylation of histone H3 at
lysine 27 (H3K27me3).

Pociredir selectively binds to EED, a core subunit of the PRC2 complex, leading to the
inhibition of its methyltransferase activity.[1] This inhibition results in a reduction of H3K27me3
levels at the promoters of key fetal globin repressors, including BCL11A and MYB.[2] The
downregulation of these repressors, in turn, leads to the reactivation of y-globin (HBG) gene
expression and a subsequent increase in HbF production.[2]
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Figure 1. Mechanism of Action of Pociredir (FTX-6058).
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Preclinical Efficacy

The preclinical efficacy of Pociredir was evaluated in a series of in vitro and in vivo studies
designed to demonstrate target engagement, HbF induction, and downstream effects on sickle
cell disease pathology.

In Vitro Studies in Human Hematopoietic Stem Cells

Pociredir has demonstrated robust induction of HbF in human CD34+ hematopoietic stem
cells derived from both healthy donors and individuals with sickle cell disease.

Table 1: In Vitro Efficacy of Pociredir in Human CD34+ Cells

Parameter Cell Type Treatment Result Citation(s)
] Healthy Donor o Up to ~30% of
HbF Protein Pociredir ) [31[4]
CD34+ total hemoglobin
Clinically
SCD Donor o ) )
Pociredir desirable globin [3]
CD34+ _
profile
Healthy Donor o Potent
HBG mRNA Pociredir ] [3]
CD34+ upregulation
BCL11A & MYB ] o Dose-dependent
) In vitro models Pociredir [2]
Expression decreases
o Differentiated o Pancellular
F-cell Distribution Pociredir o [3]
CD34+ distribution

In Vivo Studies in a Sickle Cell Disease Mouse Model

The efficacy of Pociredir was further confirmed in the Townes mouse model, a humanized
transgenic model of sickle cell disease.

Table 2: In Vivo Efficacy of Pociredir in the Townes SCD Mouse Model
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Parameter Treatment Duration Result Citation(s)
Target ~70% reduction
Engagement 5 mg/kg QD - in H3K27me3 [1]
(H3K27me3) levels
F-cells Pociredir 13 and 21 days 2-3 fold increase  [1]
HbF Protein Pociredir 13 and 21 days 2-3fold increase  [1]
] Pociredir vs. 100 )

Comparison to Superior HbF

mg/kg - : : [11[4]
Hydroxyurea induction

Hydroxyurea

Decreased

_ reticulocytes,
Hematological

5 mg/kg QD 21 days increased RBCs [1]
Parameters
and total
hemoglobin
Decreased
Inflammatory .
5 mg/kg QD 21 days neutrophils and [1]
Markers

white blood cells

~25% reduction
Splenomegaly 5 mg/kg QD 21 days ] ) [1]
in spleen weight

Experimental Protocols
In Vitro Human CD34+ Cell Differentiation and Treatment

e Cell Source: Human CD34+ hematopoietic stem cells were obtained from healthy donors
and individuals with sickle cell disease.

e Cell Culture and Differentiation: CD34+ cells were cultured in a multi-step differentiation
medium to induce erythroid lineage commitment. While specific cytokine cocktails and
timings are proprietary, a typical protocol involves a basal medium supplemented with growth
factors such as SCF, EPO, IL-3, and dexamethasone over a period of 14-21 days.
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» Pociredir Treatment: Differentiated erythroid progenitor cells were treated with varying
concentrations of Pociredir or vehicle control (e.g., DMSO).

e Analysis:

o HbF Protein Quantification: Fetal hemoglobin levels were measured as a percentage of
total hemoglobin using High-Performance Liquid Chromatography (HPLC).

o F-cell Analysis: The percentage of cells expressing HbF (F-cells) was determined by flow
cytometry using antibodies against HbF and erythroid cell surface markers (e.g., CD235a).

o Gene Expression Analysis: mRNA levels of HBG, BCL11A, and MYB were quantified
using quantitative real-time PCR (QPCR) or RNA sequencing.
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Figure 2. In Vitro Experimental Workflow.

In Vivo Townes Mouse Model Studies

Animal Model: The Townes mouse model of sickle cell disease, which expresses human a-
and [3S-globin genes, was utilized.

Dosing: Pociredir was administered orally once daily (QD) at various doses (e.g., 5 mg/kg).
A vehicle control group and a comparator arm with hydroxyurea (e.g., 100 mg/kg) were
included in some studies.

Treatment Duration: Studies were conducted for varying durations, typically ranging from 14
to 28 days.

Sample Collection: Blood samples were collected at specified time points for hematological
and biomarker analysis. At the end of the study, tissues such as the spleen were harvested.

Analysis:

o Target Engagement: The reduction in H3K27me3 levels in peripheral blood mononuclear
cells (PBMCs) or bone marrow was measured by flow cytometry.[5]

o HbF and F-cell Quantification: HbF protein and F-cell percentages were determined from
whole blood samples using HPLC and flow cytometry, respectively.

o Hematological Parameters: Complete blood counts (CBCs) were performed to assess red
blood cells, white blood cells, hemoglobin, and reticulocyte counts.

o Organ Pathology: Spleens were weighed to assess splenomegaly.
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Figure 3. In Vivo Experimental Workflow.

Preclinical Safety and Tolerability

Across multiple preclinical rodent models, Pociredir demonstrated good tolerability with once-
a-day oral dosing.[4] Comprehensive IND-enabling packages, including up to 28-day Good
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Laboratory Practices (GLP) toxicology studies, have been completed to support its clinical
development.[6]

Conclusion

The preclinical data for Pociredir (FTX-6058) provide a strong foundation for its development
as a novel, orally administered therapy for sickle cell disease. Through the selective inhibition
of EED and subsequent modulation of the PRC2 complex, Pociredir has demonstrated a
robust and consistent ability to induce fetal hemoglobin to potentially therapeutic levels in both
in vitro and in vivo models of the disease. These findings, coupled with a favorable preclinical
safety profile, have paved the way for ongoing clinical investigation to determine the ultimate
therapeutic potential of this promising agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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